Vofopitant dihydrochloride
Overview
Description
Vofopitant dihydrochloride is a selective tachykinin NK1 receptor antagonist. It is known for its potential in treating pathological vomiting and has been investigated for its antiemetic and anxiolytic properties . The compound is also referred to as GR 205171A and has shown promise in clinical studies for conditions such as postoperative nausea and vomiting (PONV) and post-traumatic stress disorder (PTSD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vofopitant dihydrochloride involves multiple steps, including the formation of the phenylpiperidine core and subsequent functionalization to introduce the trifluoromethyl and tetrazole groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Vofopitant dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl or piperidine rings .
Scientific Research Applications
Vofopitant dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study NK1 receptor antagonism and its effects on various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating conditions like PONV, PTSD, and other anxiety-related disorders
Industry: Potential applications in the development of new antiemetic drugs and treatments for anxiety disorders
Mechanism of Action
Vofopitant dihydrochloride exerts its effects by selectively binding to and antagonizing the NK1 receptor, which is a tachykinin receptor with a high affinity for substance P . By blocking the NK1 receptor, this compound inhibits the emetogenic signals mediated by substance P, thereby preventing nausea and vomiting . Additionally, its anxiolytic effects are thought to be related to its modulation of neurotransmitter release and neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used primarily for its antiemetic properties.
Maropitant: An NK1 receptor antagonist used in veterinary medicine to prevent vomiting in dogs and cats.
Rolapitant: A long-acting NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Uniqueness of Vofopitant Dihydrochloride
Its distinct chemical structure, which includes a trifluoromethyl-tetrazole moiety, also sets it apart from other NK1 receptor antagonists .
Properties
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRXILPJNISEM-FFUVTKDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168538 | |
Record name | Vofopitant dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168266-51-1 | |
Record name | Vofopitant dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vofopitant dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-CIS)-N-[[2-METHOXY-5-[5-(TRIFLUOROMETHYL)-1H-TETRAZOL-1-YL]PHENYL]METHYL]-2-PHENYL-3-PIPERIDINAMINE DIHYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOFOPITANT DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53187BIJ00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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